An In-depth Technical Guide to (R)-2-Bromo-4-phenylbutanoic Acid: A Key Chiral Building Block in Pharmaceutical Synthesis
An In-depth Technical Guide to (R)-2-Bromo-4-phenylbutanoic Acid: A Key Chiral Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Purity in Drug Design
In the landscape of modern drug development, the chirality of a molecule is of paramount importance. The spatial arrangement of atoms can dictate the pharmacological activity, efficacy, and safety profile of a therapeutic agent. (R)-2-Bromo-4-phenylbutanoic acid, a chiral carboxylic acid, stands as a critical intermediate in the synthesis of a number of active pharmaceutical ingredients (APIs), most notably Angiotensin-Converting Enzyme (ACE) inhibitors. Its defined stereochemistry is essential for the targeted biological activity of the final drug products. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (R)-2-Bromo-4-phenylbutanoic acid, offering field-proven insights for its effective utilization in research and development.
Chemical Structure and Properties
(R)-2-Bromo-4-phenylbutanoic acid possesses a stereocenter at the second carbon (C2), the site of the bromine substitution, which confers its chirality. The "R" designation, from the Latin rectus for right, describes the specific three-dimensional arrangement of the substituents around this chiral center.
Molecular Structure:
Caption: Chemical structure of (R)-2-Bromo-4-phenylbutanoic acid.
A thorough understanding of the physicochemical properties of (R)-2-Bromo-4-phenylbutanoic acid is crucial for its handling, reaction optimization, and purification.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| CAS Number | 121842-76-0 | [1][2][3] |
| Appearance | Off-white solid (for similar compounds) | N/A |
| Melting Point | 101 °C (for the racemate 4-bromo-2-phenylbutanoic acid) | [4] |
| Boiling Point | 315.7 °C at 760 mmHg (for the racemic mixture) | [5] |
| Density | 1.487 g/cm³ (for the racemic mixture) | [5] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |
| Optical Rotation | Specific value not readily available in searched literature. The direction of rotation is a key experimental parameter to verify enantiomeric purity. |
Enantioselective Synthesis: A Critical Step-by-Step Protocol
Reaction Scheme:
Caption: Synthesis of (R)-2-Bromo-4-phenylbutanoic acid from D-Homophenylalanine.
Experimental Workflow (Based on Cited Conditions):
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Dissolution of Starting Material: D-Homophenylalanine is dissolved in an aqueous solution of hydrogen bromide (HBr). The use of HBr provides both the bromide nucleophile and the acidic medium required for the reaction.
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Diazotization: The solution is cooled to 0 °C in an ice bath. A solution of sodium nitrite (NaNO₂) is then added dropwise. This in-situ formation of nitrous acid leads to the diazotization of the primary amine group of the amino acid. The choice of a low temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate.
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Nucleophilic Substitution: The diazonium group is an excellent leaving group. The bromide ions present in the solution then act as a nucleophile, attacking the carbon atom and displacing the nitrogen gas, leading to the formation of (R)-2-Bromo-4-phenylbutanoic acid with retention of configuration.
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Work-up and Purification: After the reaction is complete (typically monitored by thin-layer chromatography), the product is extracted from the aqueous solution using an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product. Purification is typically achieved by recrystallization or column chromatography to obtain the final, enantiomerically pure compound.
Applications in Drug Development: The Gateway to ACE Inhibitors
(R)-2-Bromo-4-phenylbutanoic acid is a valuable chiral building block for the synthesis of several ACE inhibitors, which are widely used in the treatment of hypertension and heart failure. Its specific stereochemistry is transferred to the final drug molecule, ensuring the correct interaction with the active site of the angiotensin-converting enzyme.
Synthesis of Enalapril and Lisinopril
While detailed industrial synthesis routes are often proprietary, the general strategy involves the nucleophilic substitution of the bromide with the amino group of a dipeptide or a protected amino acid. For instance, in the synthesis of Enalapril and Lisinopril, a key intermediate is often formed by reacting an ester of (R)-2-hydroxy-4-phenylbutanoic acid or a related chiral synthon.[6] (R)-2-Bromo-4-phenylbutanoic acid serves as a direct precursor to these hydroxy-analogs or can be used in direct amination reactions.
The synthesis of Lisinopril, for example, often involves the reductive amination of a protected lysine-proline dipeptide with a 4-phenyl-2-oxobutanoic acid derivative.[7][8] (R)-2-Bromo-4-phenylbutanoic acid can be a starting material for the synthesis of this keto-acid or its derivatives.
Caption: General synthetic pathway from (R)-2-Bromo-4-phenylbutanoic acid to ACE inhibitors.
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions must be taken when handling (R)-2-Bromo-4-phenylbutanoic acid. Based on safety data for similar compounds, the following hazards and precautions should be noted.
GHS Hazard Statements:
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H314: Causes severe skin burns and eye damage.
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H302: Harmful if swallowed.
Precautionary Statements:
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P260: Do not breathe dust/fume/gas/mist/vapours/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.
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P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P310: Immediately call a POISON CENTER or doctor/physician.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full, specific Safety Data Sheet (SDS) should be consulted before use.
Conclusion
(R)-2-Bromo-4-phenylbutanoic acid is a cornerstone chiral building block in the pharmaceutical industry. Its defined stereochemistry and versatile reactivity make it an indispensable intermediate in the synthesis of life-saving drugs. A thorough understanding of its properties, a robust and efficient enantioselective synthesis protocol, and strict adherence to safety guidelines are essential for its successful application in drug discovery and development. The insights and data presented in this guide are intended to empower researchers and scientists to harness the full potential of this critical molecule.
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